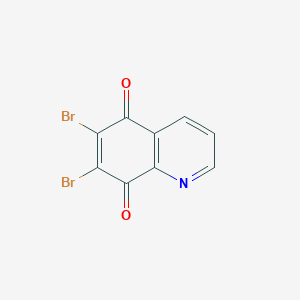

6,7-Dibromoquinoline-5,8-dione

Overview

Description

6,7-Dibromoquinoline-5,8-dione is a chemical compound . It has been studied for its potential biological activities .

Synthesis Analysis

The synthesis of 6,7-Dibromoquinoline-5,8-dione involves several steps. The intermediate 6,7-dibromoquinoline-5,8-dione is obtained by nitrosation of 8-hydroxyquinoline, followed by reduction and subsequent bromination and oxidation .Molecular Structure Analysis

The structure of 6,7-Dibromoquinoline-5,8-dione has been confirmed by various spectroscopic methods, including UV/Visible spectrophotometry, Fourier Transform-Infrared (FT-IR) Spectroscopy, and 1H and 13C-NMR Spectroscopy .Chemical Reactions Analysis

The coupling reaction of 6,7-dibromoquinoline-5,8-dione with various terminal alkynes via Palladium catalysis gives the alkynylquinoline-5,8-diones in good to excellent yields (50-85%) .Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dibromoquinoline-5,8-dione include its molecular formula, molecular weight, and other characteristics .Scientific Research Applications

Synthesis of Alkynyl Derivatives

6,7-Dibromoquinoline-5,8-dione serves as an intermediate in the synthesis of various alkynylquinoline-5,8-diones. This process involves nitrosation of 8-hydroxyquinoline, followed by reduction, bromination, oxidation, and coupling reactions with terminal alkynes via Palladium catalysis, producing yields ranging from 50-85% (Ezugwu et al., 2017). These derivatives exhibit significant antimicrobial activities against various bacterial strains.

Development of Aryl Derivatives

The compound is utilized in the creation of new aryl derivatives of quinolinedione. This process includes a palladium/Sphos-mediated Suzuki–Miyaura cross-coupling reaction. These reactions yield coupled compounds and, interestingly, unexpected products that demonstrate the complexity and potential of the synthesis processes involving 6,7-dibromoquinoline-5,8-dione (Egu, Okoro, & Onoabedje, 2017).

Anticancer Research

This compound has been involved in anticancer research. For instance, a derivative of 6,7-dichloroquinoline-5,8-dione known as PT-262 was investigated for its anticancer activity, especially in inducing lung carcinoma cell death through a p53-independent pathway. This study highlights the potential of derivatives of 6,7-dibromoquinoline-5,8-dione in cancer therapy (Hsu et al., 2008).

Double Alkynylation and Antimicrobial Studies

The double alkynylation of quinoline-5,8-dione, resulting in bis-alkynylquinoline-5,8-diones, further demonstrates the compound's versatility in synthesis. These synthesized compounds show good activity against a range of bacterial strains, highlighting their antimicrobial potential (Ezeokonkwo et al., 2018).

Exploration of Nucleophilic Substitution Reactions

The compound's role in regioselective nucleophilic substitution reactions has been explored. This includes the study of its chemistry in the transformation of various alkylamines, contributing to the development of novel synthetic routes (Choi & Chi, 2004).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6,7-dibromoquinoline-5,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Br2NO2/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12-7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZKOUMVYNIHQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C(=C(C2=O)Br)Br)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292366 | |

| Record name | 6,7-dibromoquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dibromoquinoline-5,8-dione | |

CAS RN |

18633-05-1 | |

| Record name | NSC82128 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-dibromoquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-Dibromoquinoline-5,8-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBN9K78MS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

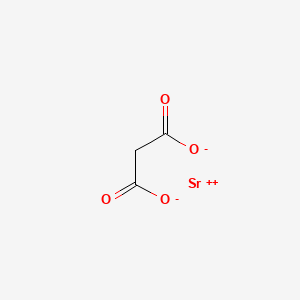

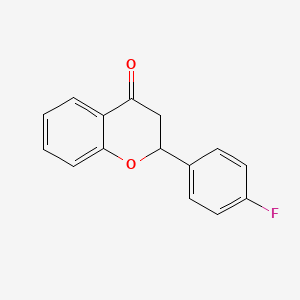

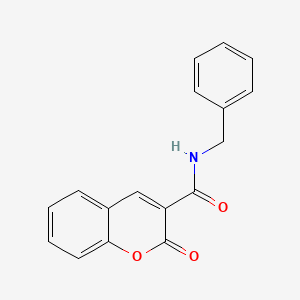

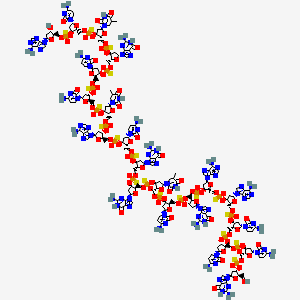

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 6,7-dibromoquinoline-5,8-dione in organic synthesis?

A1: 6,7-Dibromoquinoline-5,8-dione serves as a crucial intermediate in synthesizing diverse quinoline derivatives. Its importance stems from the reactivity of the bromine atoms, which can undergo various transformations, including palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings [, , ]. These reactions enable the introduction of various aryl and alkynyl substituents at the 6 and 7 positions of the quinoline-5,8-dione core.

Q2: How is 6,7-dibromoquinoline-5,8-dione typically synthesized?

A2: A common synthetic route involves a multi-step process starting from 8-hydroxyquinoline [, , ]. This process includes nitrosation of 8-hydroxyquinoline, followed by reduction, bromination, and finally, oxidation to yield the desired 6,7-dibromoquinoline-5,8-dione.

Q3: What are the key spectroscopic characteristics of 6,7-dibromoquinoline-5,8-dione?

A3: The synthesized derivatives of 6,7-dibromoquinoline-5,8-dione are characterized using a variety of spectroscopic techniques. These include UV/Visible spectrophotometry, Fourier Transform-Infrared (FT-IR) Spectroscopy, and 1H and 13C-NMR Spectroscopy [, , ]. These techniques help confirm the structure and purity of the synthesized compounds.

Q4: What are the potential applications of 6,7-dibromoquinoline-5,8-dione derivatives?

A4: Studies have explored the antimicrobial activities of various alkynyl and aryl derivatives of quinoline-5,8-dione, synthesized using 6,7-dibromoquinoline-5,8-dione as a precursor [, ]. These derivatives have shown promising in vitro activity against a range of bacterial strains, including Escherichia coli, Staphylococcus aureus, Klebsiella pneumonia, and Pseudomonas aeruginosa [, ]. Further research is needed to investigate their potential as therapeutic agents.

Q5: Are there alternative synthetic routes to 6,7-dibromoquinoline-5,8-diones?

A5: While the multi-step synthesis from 8-hydroxyquinoline is common, research has focused on developing new efficient syntheses of 6,7-dibromoquinoline-5,8-diones []. This exploration aims to optimize the synthesis by potentially reducing the number of steps, improving yields, and using more readily available starting materials.

Q6: Beyond antimicrobial activity, are there other areas exploring the use of 6,7-dibromoquinoline-5,8-dione derivatives?

A6: The unique structure and reactivity of 6,7-dibromoquinoline-5,8-dione derivatives make them attractive building blocks for various applications. For example, they have been used to synthesize complex heterocyclic systems, including aza derivatives of angular and complex phenothiazine rings, which are of interest for their potential optical and electronic properties [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.